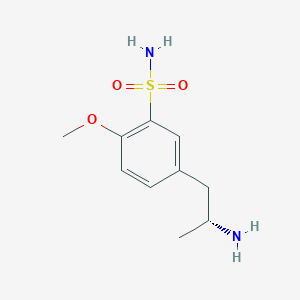

(R)-(-)-5-(2-Aminopropyl)-2-methoxybenzenesulfonamide

Description

The exact mass of the compound (R)-(-)-5-(2-Aminopropyl)-2-methoxybenzenesulfonamide is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant;Environmental Hazard, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality (R)-(-)-5-(2-Aminopropyl)-2-methoxybenzenesulfonamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (R)-(-)-5-(2-Aminopropyl)-2-methoxybenzenesulfonamide including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

5-[(2R)-2-aminopropyl]-2-methoxybenzenesulfonamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H16N2O3S/c1-7(11)5-8-3-4-9(15-2)10(6-8)16(12,13)14/h3-4,6-7H,5,11H2,1-2H3,(H2,12,13,14)/t7-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IORITYIZDHJCGT-SSDOTTSWSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CC1=CC(=C(C=C1)OC)S(=O)(=O)N)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H](CC1=CC(=C(C=C1)OC)S(=O)(=O)N)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H16N2O3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10920664 | |

| Record name | 5-(2-Aminopropyl)-2-methoxybenzene-1-sulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10920664 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

244.31 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

112101-81-2 | |

| Record name | (R)-5-(2-Aminopropyl)-2-methoxybenzenesulfonamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=112101-81-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (R)-(-)-5-(2-Aminopropyl)-2-methoxybenzenesulfonamide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0112101812 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 5-(2-Aminopropyl)-2-methoxybenzene-1-sulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10920664 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Benzenesulfonamide, 5-[(2R)-2-aminopropyl]-2-methoxy | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.124.740 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | (R)-(-)-5-(2-AMINOPROPYL)-2-METHOXYBENZENESULFONAMIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/67X36A2XME | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of (R)-(-)-5-(2-Aminopropyl)-2-methoxybenzenesulfonamide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthetic pathways for producing (R)-(-)-5-(2-Aminopropyl)-2-methoxybenzenesulfonamide, a crucial chiral intermediate in the manufacture of Tamsulosin. Tamsulosin is a selective alpha-1 adrenergic receptor antagonist widely used in the treatment of benign prostatic hyperplasia (BPH). The therapeutic efficacy of Tamsulosin is primarily attributed to its (R)-enantiomer, making the stereoselective synthesis of this intermediate a critical aspect of its production.[1][2][3]

This document details various synthetic strategies, including classical resolution, asymmetric synthesis, and chemoenzymatic methods. It includes detailed experimental protocols for key reactions, presents quantitative data in structured tables for comparative analysis, and provides visualizations of the synthetic workflows.

Synthetic Strategies and Pathways

Several distinct strategies have been developed for the synthesis of enantiomerically pure (R)-(-)-5-(2-Aminopropyl)-2-methoxybenzenesulfonamide. The primary challenge lies in the stereoselective introduction of the amine group at the chiral center. The most common approaches are outlined below.

Classical Resolution of a Racemic Mixture

This traditional method involves the synthesis of a racemic mixture of 5-(2-aminopropyl)-2-methoxybenzenesulfonamide, followed by separation of the enantiomers using a chiral resolving agent. D-(-)-tartaric acid is a commonly used resolving agent, which forms diastereomeric salts with the racemic amine.[1][4] The differing solubilities of these salts allow for their separation by fractional crystallization.

Key steps in this pathway include:

-

Synthesis of the racemic amine.

-

Formation of diastereomeric salts with a chiral acid.

-

Fractional crystallization to isolate the desired diastereomer.

-

Liberation of the free amine from the salt.

Asymmetric Synthesis

Asymmetric synthesis aims to directly produce the desired (R)-enantiomer, thus avoiding the need for a resolution step and the associated loss of 50% of the material. One notable approach utilizes Ellman's sulfinamide reagent as a chiral auxiliary.[1][5] This method involves the condensation of a ketone precursor with the chiral sulfinamide, followed by stereoselective reduction and subsequent removal of the auxiliary.

Another asymmetric approach starts from D-alanine, a readily available chiral building block. This pathway involves a Friedel-Crafts reaction to construct the aromatic core while retaining the stereochemistry of the starting material.[6]

Chemoenzymatic Synthesis

Chemoenzymatic methods leverage the high selectivity of enzymes to achieve the desired stereochemistry. Biocatalysts such as transaminases can be employed for the asymmetric amination of a ketone precursor to directly yield the (R)-amine with high enantiomeric excess.[2][7] Alcohol dehydrogenases (ADHs) can also be used to produce a chiral alcohol intermediate, which is then converted to the target amine.[2][7] These enzymatic approaches are often more environmentally friendly and can offer high efficiency and selectivity.

Quantitative Data Summary

The following tables summarize the quantitative data associated with the different synthetic pathways, providing a basis for comparison of their efficiencies.

Table 1: Comparison of Asymmetric Synthesis and Classical Resolution

| Parameter | Asymmetric Synthesis (Ellman's Reagent) | Classical Resolution (D-(-)-Tartaric Acid) |

| Starting Material | 1-(4-methoxy-3-sulfamoylphenyl)propan-2-one | (R,S)-5-(2-aminopropyl)-2-methoxybenzenesulfonamide |

| Key Reagent | (R)-tert-butanesulfinamide | D-(-)-tartaric acid |

| Initial Enantiomeric Ratio (R:S) | 87:13[5] | 50:50 |

| Final Enantiomeric Excess (ee) | >99.5% (after crystallization)[5][8] | >99.9% (after kinetic resolution)[4] |

| Overall Yield | Not explicitly stated for the entire sequence | 33-35%[4] |

Table 2: Chemoenzymatic Synthesis Data

| Enzymatic Approach | Biocatalyst | Key Transformation | Overall Yield | Enantiomeric Excess (ee) |

| Transamination | Transaminase | Ketone to (R)-amine | 49% (from ketone precursor)[2][7] | High (not quantified in abstract) |

| Bioreduction | Alcohol Dehydrogenase (ADH-A from Rhodococcus ruber) | Ketone to (S)-alcohol | Not explicitly stated | High (not quantified in abstract) |

Experimental Protocols

This section provides detailed methodologies for key experiments in the synthesis of (R)-(-)-5-(2-Aminopropyl)-2-methoxybenzenesulfonamide.

Protocol 1: Classical Resolution of Racemic 5-(2-Aminopropyl)-2-methoxybenzenesulfonamide

This protocol is adapted from a patented method for the resolution of the racemic amine using D-(-)-tartaric acid.[1][4]

-

Dissolution: Dissolve 300.0 g of (R,S)-5-(2-aminopropyl)-2-methoxybenzenesulfonamide in 3000 ml of a methanol:water (95:5 v/v) mixture. Heat the mixture to 60-65°C to achieve complete dissolution.[1][4]

-

Salt Formation: Slowly add 202.9 g of D-(-)-tartaric acid to the solution while maintaining the temperature at 60-65°C. Stir the mixture at this temperature for 6 hours.[1][4]

-

Crystallization: Cool the reaction mixture to 28-30°C and continue stirring for an additional 6 hours to allow for the crystallization of the diastereomeric salt.[1]

-

Filtration and Washing: Filter the precipitated solid at 28-30°C and wash the filter cake with methanol.[1]

-

Drying: Dry the isolated solid at 50-55°C until a constant weight is achieved. This yields the tartarate salt of the (R)-isomer.

-

Liberation of Free Amine: To obtain the free (R)-amine, suspend the tartarate salt in water and treat it with an aqueous base, such as sodium hydroxide solution, to adjust the pH to 9.5-10.0. Stir the mixture for 1 hour.[1][4]

-

Isolation: Filter the resulting solid, wash with water, and dry to obtain (R)-(-)-5-(2-aminopropyl)-2-methoxybenzenesulfonamide.

Protocol 2: Asymmetric Synthesis using Ellman's Reagent

This protocol is based on the use of (R)-tert-butanesulfinamide as a chiral auxiliary.[5][8]

-

Imine Formation: To a solution of 1-(4-methoxy-3-sulfamoylphenyl)propan-2-one (1.2 equivalents) and (R)-tert-butanesulfinamide (1 equivalent) in a suitable solvent, add a dehydrating agent such as titanium tetraethoxide. Stir the mixture at room temperature until the formation of the corresponding sulfinylimine is complete.

-

Stereoselective Reduction: Cool the reaction mixture and add a reducing agent, such as sodium borohydride, portion-wise. The stereoselectivity of this step is directed by the chiral sulfinyl group.

-

Hydrolysis: After the reduction is complete, quench the reaction and hydrolyze the sulfinamide group by adding an acid, such as hydrochloric acid.

-

Purification and Enhancement of Chiral Purity: The crude product, with an enantiomeric ratio of approximately 87:13, is then subjected to crystallization with dibenzoyl-D-tartaric acid.[5] This step enhances the chiral purity to >99.5%.[5][8]

-

Isolation of Free Amine: The purified diastereomeric salt is then treated with a base to liberate the free (R)-amine.

Synthesis Pathway Visualizations

The following diagrams, generated using Graphviz (DOT language), illustrate the key synthetic pathways.

Caption: Classical Resolution Pathway.

Caption: Asymmetric Synthesis Pathway.

References

- 1. benchchem.com [benchchem.com]

- 2. Chemoenzymatic synthesis of Tamsulosin - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 3. nbinno.com [nbinno.com]

- 4. CA2560347A1 - Process for manufacturing optically pure (r) or (s)-5-(2-aminopropyl)-2-methoxybenzene sulfonamide - Google Patents [patents.google.com]

- 5. tandfonline.com [tandfonline.com]

- 6. RU2419605C2 - Synthesis of optically pure (r)-5-(2-aminopropyl)-2-methoxybenzenesulfonamide - Google Patents [patents.google.com]

- 7. login.medscape.com [login.medscape.com]

- 8. researchgate.net [researchgate.net]

An In-Depth Technical Guide on (R)-(-)-5-(2-Aminopropyl)-2-methoxybenzenesulfonamide

For the Attention of: Researchers, Scientists, and Drug Development Professionals

Executive Summary

This document addresses the mechanism of action of (R)-(-)-5-(2-Aminopropyl)-2-methoxybenzenesulfonamide. Extensive investigation of scientific literature and chemical databases reveals that this compound is not an active pharmaceutical ingredient with a direct pharmacological mechanism of action. Instead, it is consistently identified as a key chemical intermediate used in the synthesis of Tamsulosin, a well-established α1-adrenoceptor antagonist.[1][2][3][4] This guide will, therefore, clarify the role of (R)-(-)-5-(2-Aminopropyl)-2-methoxybenzenesulfonamide as a precursor and detail the mechanism of action of the final product, Tamsulosin, for which it is synthesized.

(R)-(-)-5-(2-Aminopropyl)-2-methoxybenzenesulfonamide: A Synthetic Precursor

(R)-(-)-5-(2-Aminopropyl)-2-methoxybenzenesulfonamide (CAS Number: 112101-81-2) is an organic chemical compound primarily utilized in the pharmaceutical industry as a building block.[3] Its principal and well-documented application is in the multi-step synthesis of Tamsulosin.[1][5] Patents and chemical literature describe methods for producing this intermediate with high optical purity, which is critical for the synthesis of the final active drug.[5][6] There is no substantive evidence in the public domain to suggest that this intermediate is intended for therapeutic use or that it possesses a significant pharmacological activity of its own. Its function is to provide the necessary chemical scaffold for the construction of the Tamsulosin molecule.

Mechanism of Action of the Final Product: Tamsulosin

While the precursor itself lacks a direct mechanism of action, it is instrumental in creating Tamsulosin, a potent and selective antagonist of α1-adrenergic receptors.

Target Receptors and Affinity

Tamsulosin exhibits high affinity for the α1A and α1D adrenergic receptor subtypes, which are prevalent in the smooth muscle of the human prostate, bladder neck, and prostatic urethra. Its affinity for the α1B subtype, which is predominantly found in blood vessels, is significantly lower. This receptor selectivity is a key feature of its clinical profile.

Signaling Pathway

The mechanism of action of Tamsulosin is centered on the blockade of α1-adrenergic receptors, which are G-protein coupled receptors (GPCRs) linked to the Gq signaling pathway.

-

Normal Activation (Without Tamsulosin): The endogenous catecholamines, norepinephrine and epinephrine, bind to α1-adrenoceptors. This activates the Gq alpha subunit.

-

Downstream Cascade: Activated Gq stimulates the enzyme phospholipase C (PLC).

-

Second Messenger Production: PLC cleaves phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol trisphosphate (IP3) and diacylglycerol (DAG).

-

Calcium Release: IP3 binds to receptors on the sarcoplasmic reticulum, triggering the release of stored calcium (Ca2+) ions into the cytoplasm.

-

Muscle Contraction: The elevated intracellular calcium levels lead to the contraction of smooth muscle cells in the prostate and bladder neck.

Tamsulosin's Role as an Antagonist: Tamsulosin competitively binds to the α1A and α1D adrenoceptors, preventing norepinephrine from binding and initiating the signaling cascade described above. This blockade inhibits the release of intracellular calcium and leads to the relaxation of smooth muscle.

The following diagram illustrates the Gq-coupled α1-adrenoceptor signaling pathway that Tamsulosin inhibits.

Caption: Tamsulosin blocks the α1-adrenoceptor signaling pathway.

Experimental Protocols and Data

As (R)-(-)-5-(2-Aminopropyl)-2-methoxybenzenesulfonamide is a synthetic intermediate, there are no publicly available experimental protocols or quantitative data relating to its pharmacological activity (e.g., binding assays, functional assays). The relevant experimental procedures found in the literature pertain to its chemical synthesis and purification, such as High-Performance Liquid Chromatography (HPLC) methods to determine chiral purity.[6]

The workflow for its use is purely synthetic, as outlined below.

Caption: Synthetic workflow involving the title compound.

Conclusion

References

- 1. R-(-)-5-(2-Amino-propyl)-2-methoxy-benzenesulfonamide | 112101-81-2 [chemicalbook.com]

- 2. scbt.com [scbt.com]

- 3. 5-[(2R)-2-Aminopropyl]-2-methoxybenzenesulfonamide [midas-pharma.com]

- 4. R-(-)-5-(2-Amino-propyl)-2-methoxy-benzenesulfonamide.CAS No:112101-81-2 - Kavya Pharma [kavyapharma.com]

- 5. RU2419605C2 - Synthesis of optically pure (r)-5-(2-aminopropyl)-2-methoxybenzenesulfonamide - Google Patents [patents.google.com]

- 6. ijpsonline.com [ijpsonline.com]

(R)-(-)-5-(2-Aminopropyl)-2-methoxybenzenesulfonamide physical and chemical properties

For Researchers, Scientists, and Drug Development Professionals

Abstract

(R)-(-)-5-(2-Aminopropyl)-2-methoxybenzenesulfonamide is a chiral molecule of significant interest in the pharmaceutical industry, primarily serving as a key intermediate in the synthesis of Tamsulosin. Tamsulosin is a selective α1-adrenergic receptor antagonist widely prescribed for the treatment of benign prostatic hyperplasia (BPH). This technical guide provides a comprehensive overview of the physical and chemical properties of (R)-(-)-5-(2-Aminopropyl)-2-methoxybenzenesulfonamide, detailed experimental protocols for its synthesis and analysis, and an in-depth discussion of the biological context of its end-product, Tamsulosin, including its mechanism of action and relevant signaling pathways.

Chemical and Physical Properties

A summary of the key physical and chemical properties of (R)-(-)-5-(2-Aminopropyl)-2-methoxybenzenesulfonamide is presented below. These properties are crucial for its handling, characterization, and application in synthetic chemistry.

| Property | Value | Reference(s) |

| IUPAC Name | 5-[(2R)-2-aminopropyl]-2-methoxybenzenesulfonamide | [1][2] |

| Synonyms | (R)-5-(2-aminopropyl)-2-methoxybenzenesulfonamide, Tamsulosin Amine, Tamsulosin EP Impurity B | [3][4] |

| CAS Number | 112101-81-2 | [1][4] |

| Molecular Formula | C₁₀H₁₆N₂O₃S | [1][4] |

| Molecular Weight | 244.31 g/mol | [1][4] |

| Appearance | White to off-white solid/powder | [3][5] |

| Melting Point | 166-167 °C | [6][7][8] |

| Boiling Point (Predicted) | 445.5 ± 55.0 °C at 760 mmHg | [8][9] |

| Density (Predicted) | 1.247 ± 0.06 g/cm³ | [8] |

| Flash Point | 222.7 - 223.2 °C | [9][10] |

| pKa (Predicted) | 10.08 ± 0.60 | [7] |

| Solubility | Slightly soluble in Chloroform and Methanol.[7] Quantitative data in various solvents is not readily available. | |

| Storage | 2-8°C, in a dry and well-ventilated place. | [3][5][7] |

Biological Significance and Context

(R)-(-)-5-(2-Aminopropyl)-2-methoxybenzenesulfonamide is primarily valued as a critical chiral building block for the synthesis of Tamsulosin.[6][11] Direct studies on the biological activity of this intermediate are limited. The therapeutic relevance is therefore understood through the pharmacological profile of Tamsulosin.

Tamsulosin's Mechanism of Action

Tamsulosin is a selective antagonist of α1-adrenergic receptors, with a higher affinity for the α1A and α1D subtypes compared to the α1B subtype.[12][13][14][15] These α1A and α1D receptors are predominantly located in the smooth muscle of the prostate, prostatic capsule, prostatic urethra, and bladder neck.[16][17][18]

The binding of norepinephrine to these receptors triggers a signaling cascade that leads to smooth muscle contraction, contributing to the symptoms of BPH, such as urinary hesitancy and reduced urinary flow. Tamsulosin competitively blocks these receptors, leading to the relaxation of the smooth muscles in the prostate and bladder neck.[17][19][20] This relaxation reduces the obstruction of the urethra, thereby improving urine flow and alleviating the symptoms of BPH.[16][17][20]

Signaling Pathway of Tamsulosin Action

The mechanism of action of Tamsulosin involves the interruption of the Gq-coupled protein signaling pathway associated with α1-adrenergic receptors. A simplified representation of this pathway is provided below.

Caption: Tamsulosin's antagonistic action on α1-adrenergic receptors.

Experimental Protocols

The synthesis of enantiomerically pure (R)-(-)-5-(2-Aminopropyl)-2-methoxybenzenesulfonamide is a critical step in the manufacturing of Tamsulosin. Below are outlines of key experimental procedures derived from patent literature.

Synthesis from D-Alanine

This synthetic route leverages the chirality of the starting material, D-alanine, to produce the desired (R)-enantiomer. The general workflow is depicted below.

Caption: General synthetic workflow from D-Alanine.

A representative experimental protocol based on patent literature is as follows[3][21]:

-

Amino Group Protection of D-Alanine: To a mixture of D-alanine and a base (e.g., triethylamine) in a suitable solvent (e.g., methanol), a protecting group reagent (e.g., ethyl trifluoroacetate) is added. The reaction mixture is stirred at room temperature until the reaction is complete.

-

Friedel-Crafts Reaction: The N-protected D-alanine is reacted with methoxybenzene in the presence of a Lewis acid catalyst (e.g., iron (III) chloride) to yield the corresponding 4'-methoxy-2-(N-protected)-aminopropiophenone.

-

Carbonyl Group Reduction: The oxo group of the propiophenone derivative is completely reduced to a methylene group to obtain 1-(4-methoxyphenyl)-2-(N-protected)-aminopropane.

-

Chlorosulfonation and Ammonolysis: The resulting compound is chlorosulfonated, and the subsequent ammonolysis of the sulfonyl chloride group yields N-protected (R)-5-(2-aminopropyl)-2-methoxybenzenesulfonamide.

-

Deprotection: The amino protecting group is removed to afford the final product, (R)-(-)-5-(2-Aminopropyl)-2-methoxybenzenesulfonamide.

Resolution of Racemic (R,S)-5-(2-Aminopropyl)-2-methoxybenzenesulfonamide

An alternative approach involves the synthesis of the racemic mixture followed by chiral resolution. A typical protocol using D-(-)-tartaric acid is described below[6][7]:

-

Dissolution: Racemic (R,S)-5-(2-aminopropyl)-2-methoxybenzenesulfonamide is dissolved in a mixture of solvents, such as methanol and water (e.g., 95:5 v/v), with heating (e.g., to 60-65°C).

-

Addition of Resolving Agent: A solution of D-(-)-tartaric acid is slowly added to the heated solution.

-

Diastereomeric Salt Formation: The mixture is maintained at an elevated temperature for several hours to facilitate the formation of the diastereomeric salt.

-

Isolation: The crystalline diastereomeric salt of the (R)-enantiomer with D-(-)-tartaric acid precipitates and is collected by filtration at the elevated temperature.

-

Purification: The isolated salt can be further purified by recrystallization to achieve high enantiomeric excess.

-

Liberation of the Free Base: The purified diastereomeric salt is treated with a base (e.g., sodium hydroxide solution) to adjust the pH (e.g., to 9.5-10) and liberate the free (R)-(-)-5-(2-aminopropyl)-2-methoxybenzenesulfonamide, which is then isolated by filtration.

Analytical Method: Chiral HPLC

The enantiomeric purity of (R)-(-)-5-(2-Aminopropyl)-2-methoxybenzenesulfonamide is critical and can be determined by High-Performance Liquid Chromatography (HPLC). A validated chiral reverse-phase HPLC method is summarized below[1][12]:

-

Column: Crownpak CR (+)

-

Mobile Phase: Perchloric acid buffer (pH 1.0)

-

Flow Rate: 0.5 mL/min

-

Column Temperature: 30°C

-

Detection: UV at 226 nm

-

Injection Volume: 20 µL

-

Analyte Concentration: 1 mg/mL in mobile phase

This method allows for the separation and quantification of the (S)-enantiomer, which is an impurity. The limit of detection and quantification for the (S)-enantiomer have been reported to be 0.084 µg/mL and 0.159 µg/mL, respectively.[1][12]

Spectroscopic Data

-

¹H NMR: A patent provides the following ¹H NMR data for an intermediate in the synthesis, N-{(1R)-2-[3-(aminosulfonyl)-4-methoxyphenyl]-1-methylethyl}-N-[(1R)-1-phenylethyl]acetamide: δ 1.26 (d, J=6.5, 3H), 1.58 (d, J=6.9, 3H), 1.80 (b, 1H), 2.30 (s, 3H), 2.32 (bm, 1H), 3.13 (bm, 1H), 3.93 (s, 3H), 5.11 (bm, 1H), 6.77 (m, 2H), 7.02 (bs, 1H), 7.37 (m, 5H) (CDCl₃, 30°C).[22] Researchers synthesizing the final compound should expect characteristic signals for the aminopropyl, methoxy, and substituted benzene ring protons.

-

¹³C NMR, IR, and Mass Spectrometry: Detailed, publicly available, and interpreted spectra for these techniques are scarce. Standard analytical characterization should be performed to confirm the structure and purity of the synthesized compound. Pharmaffiliates provides access to FTIR, ¹H NMR, and ¹³C NMR tools on their website for reference.[5]

Pharmacokinetics and Toxicology of Tamsulosin

Understanding the pharmacokinetic and toxicological profile of the final drug product, Tamsulosin, is essential for drug development professionals.

| Parameter | Description | Reference(s) |

| Absorption | Oral bioavailability is close to 100% in the fasted state for the modified-release formulation. Food intake can affect absorption. | [9][19] |

| Distribution | Highly bound to plasma proteins, primarily α₁-acid glycoprotein. The steady-state volume of distribution is approximately 32 L. | [19][20] |

| Metabolism | Extensively metabolized in the liver, mainly by cytochrome P450 enzymes CYP3A4 and CYP2D6. | [13][19] |

| Excretion | A small percentage (8.7-15%) of the oral dose is excreted unchanged in the urine. The majority is excreted as metabolites. | [19][23] |

| Half-life | The apparent half-life for the modified-release formulation is approximately 9 to 15 hours. | [9][23] |

| Toxicity | The most common adverse effects include dizziness, headache, and retrograde ejaculation.[24] Overdose can lead to hypotension and tachycardia, and in some cases, bradycardia.[25][26] Tamsulosin has been associated with a low rate of transient serum aminotransferase elevations, with very rare instances of clinically apparent acute liver injury.[27] |

Conclusion

(R)-(-)-5-(2-Aminopropyl)-2-methoxybenzenesulfonamide is a fundamentally important chiral intermediate for the synthesis of the widely used drug, Tamsulosin. This guide has provided a detailed overview of its physical and chemical properties, methodologies for its synthesis and analysis, and the crucial biological context of its role as a precursor. The information presented is intended to be a valuable resource for researchers and professionals in the field of medicinal chemistry and drug development, facilitating a deeper understanding of this key molecule and its application in the pharmaceutical industry.

References

- 1. ijpsonline.com [ijpsonline.com]

- 2. (R)-(-)-5-(2-Aminopropyl)-2-methoxybenzenesulfonamide | C10H16N2O3S | CID 10060387 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. EP1704140B1 - Synthesis of optically pure (r)-5-(2-aminopropyl)-2-methoxybenzenesulphonamide - Google Patents [patents.google.com]

- 4. chemicalbook.com [chemicalbook.com]

- 5. pharmaffiliates.com [pharmaffiliates.com]

- 6. CA2560347A1 - Process for manufacturing optically pure (r) or (s)-5-(2-aminopropyl)-2-methoxybenzene sulfonamide - Google Patents [patents.google.com]

- 7. file.medchemexpress.com [file.medchemexpress.com]

- 8. chembk.com [chembk.com]

- 9. pdf.hres.ca [pdf.hres.ca]

- 10. (R)-5-(2-Aminopropyl)-2-methoxybenzenesulfonamide | 112101-81-2 | FA140744 [biosynth.com]

- 11. scbt.com [scbt.com]

- 12. Stability Indicating HPLC Method for the Determination of Chiral Purity of R-(-)-5-[2-aminopropyl]-2-methoxybenzene Sulfonamide - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. ClinPGx [clinpgx.org]

- 14. Pharmacology of tamsulosin: saturation-binding isotherms and competition analysis using cloned alpha 1-adrenergic receptor subtypes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. The effects of tamsulosin, a high affinity antagonist at functional alpha 1A- and alpha 1D-adrenoceptor subtypes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. [PDF] Stability Indicating HPLC Method for the Determination of Chiral Purity of R-(-)-5-[2-aminopropyl]-2-methoxybenzene Sulfonamide | Semantic Scholar [semanticscholar.org]

- 17. pharmacyfreak.com [pharmacyfreak.com]

- 18. mobile.fpnotebook.com [mobile.fpnotebook.com]

- 19. Pharmacokinetics and pharmacodynamics of tamsulosin in its modified-release and oral controlled absorption system formulations - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. urotoday.com [urotoday.com]

- 21. RU2419605C2 - Synthesis of optically pure (r)-5-(2-aminopropyl)-2-methoxybenzenesulfonamide - Google Patents [patents.google.com]

- 22. US20080319225A1 - Method of Preparation of (R)-(-)-5(2-Aminopropyl)-2-Methoxybenzenesulfonamide - Google Patents [patents.google.com]

- 23. brieflands.com [brieflands.com]

- 24. Tamsulosin - Wikipedia [en.wikipedia.org]

- 25. researchgate.net [researchgate.net]

- 26. tandfonline.com [tandfonline.com]

- 27. Tamsulosin - LiverTox - NCBI Bookshelf [ncbi.nlm.nih.gov]

Spectroscopic and Structural Elucidation of (R)-(-)-5-(2-Aminopropyl)-2-methoxybenzenesulfonamide: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic properties of (R)-(-)-5-(2-Aminopropyl)-2-methoxybenzenesulfonamide, a key chiral intermediate in the synthesis of Tamsulosin. Due to the limited availability of public, raw spectroscopic data for this specific intermediate, this document combines reported physical characteristics with predicted spectroscopic data based on its chemical structure and analysis of related compounds. This guide is intended to support research and development activities by providing a foundational understanding of the compound's analytical profile.

Chemical Structure and Properties

(R)-(-)-5-(2-Aminopropyl)-2-methoxybenzenesulfonamide is a sulfonamide derivative with a chiral center, making stereospecific synthesis and characterization crucial for its use in pharmaceutical manufacturing.

| Property | Value |

| IUPAC Name | (2R)-1-(4-methoxy-3-sulfamoylphenyl)propan-2-amine |

| Synonyms | Tamsulosin Impurity B, Tamsulosin Amine |

| CAS Number | 112101-81-2 |

| Molecular Formula | C₁₀H₁₆N₂O₃S |

| Molecular Weight | 244.31 g/mol |

| Appearance | White to off-white solid |

| Melting Point | 166-167 °C |

Spectroscopic Data

The following tables summarize the predicted and expected spectroscopic data for (R)-(-)-5-(2-Aminopropyl)-2-methoxybenzenesulfonamide.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR (Proton NMR)

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| ~7.6 | d | 1H | Ar-H (proton ortho to SO₂NH₂) |

| ~7.2 | dd | 1H | Ar-H (proton ortho to aminopropyl) |

| ~6.9 | d | 1H | Ar-H (proton ortho to methoxy) |

| ~3.9 | s | 3H | OCH₃ |

| ~3.4 | m | 1H | CH (chiral center) |

| ~2.8 | dd | 1H | CH₂ (diastereotopic) |

| ~2.6 | dd | 1H | CH₂ (diastereotopic) |

| ~1.6 (broad) | s | 2H | NH₂ (amine) |

| ~1.1 | d | 3H | CH₃ |

| (variable) | (broad) s | 2H | SO₂NH₂ |

¹³C NMR (Carbon NMR)

| Chemical Shift (δ) ppm | Assignment |

| ~155 | Ar-C (C-OCH₃) |

| ~135 | Ar-C (C-SO₂NH₂) |

| ~130 | Ar-C (C-CH₂) |

| ~128 | Ar-CH |

| ~115 | Ar-CH |

| ~112 | Ar-CH |

| ~56 | OCH₃ |

| ~49 | CH (chiral center) |

| ~40 | CH₂ |

| ~20 | CH₃ |

Infrared (IR) Spectroscopy

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3400-3300 | Medium, Sharp (doublet) | N-H stretch (primary amine) |

| 3300-3200 | Medium, Broad | N-H stretch (sulfonamide) |

| 3050-3000 | Weak | C-H stretch (aromatic) |

| 2980-2850 | Medium | C-H stretch (aliphatic) |

| 1600-1450 | Medium-Strong | C=C stretch (aromatic ring) |

| ~1330 | Strong | S=O stretch (asymmetric, sulfonamide) |

| ~1160 | Strong | S=O stretch (symmetric, sulfonamide) |

| ~1250 | Strong | C-O stretch (aryl ether) |

| ~900 | Strong | S-N stretch (sulfonamide) |

Mass Spectrometry (MS)

| m/z | Interpretation |

| 244 | [M]⁺˙ (Molecular Ion) |

| 227 | [M - NH₃]⁺ |

| 182 | [M - C₃H₇N]⁺ |

| 165 | [M - SO₂NH₂]⁺ |

| 44 | [C₂H₆N]⁺ (from cleavage alpha to the amine) |

Experimental Protocols

The following are generalized experimental protocols for obtaining the spectroscopic data. Instrument parameters should be optimized for the specific sample and equipment.

NMR Spectroscopy

-

Sample Preparation: Dissolve 5-10 mg of (R)-(-)-5-(2-Aminopropyl)-2-methoxybenzenesulfonamide in approximately 0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃).

-

Instrumentation: Use a high-resolution NMR spectrometer (e.g., 400 MHz or higher).

-

¹H NMR Acquisition:

-

Acquire a one-dimensional proton spectrum.

-

Typical parameters: 16-32 scans, relaxation delay of 1-2 seconds.

-

Reference the spectrum to the residual solvent peak.

-

-

¹³C NMR Acquisition:

-

Acquire a one-dimensional carbon spectrum with proton decoupling.

-

Typical parameters: 1024-4096 scans, relaxation delay of 2-5 seconds.

-

Reference the spectrum to the solvent peak.

-

IR Spectroscopy

-

Sample Preparation:

-

KBr Pellet: Mix ~1 mg of the sample with ~100 mg of dry KBr powder. Grind the mixture to a fine powder and press into a transparent pellet using a hydraulic press.

-

ATR: Place a small amount of the solid sample directly onto the ATR crystal.

-

-

Instrumentation: Use a Fourier-Transform Infrared (FT-IR) spectrometer.

-

Acquisition:

-

Collect a background spectrum of the empty sample compartment (or clean ATR crystal).

-

Collect the sample spectrum over a range of 4000-400 cm⁻¹.

-

Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.

-

Mass Spectrometry

-

Sample Preparation: Dissolve a small amount of the sample in a suitable volatile solvent (e.g., methanol, acetonitrile).

-

Instrumentation: Use a mass spectrometer with an appropriate ionization source (e.g., Electrospray Ionization - ESI, or Electron Impact - EI).

-

Acquisition:

-

ESI-MS: Introduce the sample solution into the ESI source via direct infusion or through an LC system. Acquire the mass spectrum in positive ion mode.

-

EI-MS: Introduce the sample (if sufficiently volatile) via a direct insertion probe or GC inlet. Acquire the mass spectrum.

-

For fragmentation analysis (MS/MS), select the molecular ion (m/z 244) and subject it to collision-induced dissociation (CID).

-

Synthesis and Signaling Pathway Context

(R)-(-)-5-(2-Aminopropyl)-2-methoxybenzenesulfonamide is a crucial building block in the synthesis of Tamsulosin. The following diagram illustrates a generalized synthetic workflow.

Caption: A generalized workflow for the synthesis of the target compound.

This intermediate is then used in the final step of Tamsulosin synthesis, which acts as a selective α₁A-adrenergic receptor antagonist.

Caption: Simplified signaling pathway of Tamsulosin's mechanism of action.

Crystal Structure of (R)-(-)-5-(2-Aminopropyl)-2-methoxybenzenesulfonamide: A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the crystal structure of (R)-(-)-5-(2-Aminopropyl)-2-methoxybenzenesulfonamide, commonly known as tamsulosin, focusing on its hydrochloride salt. Tamsulosin is a selective alpha-1 adrenergic receptor antagonist used in the treatment of benign prostatic hyperplasia.[1][2] A thorough understanding of its solid-state structure is critical for drug development, formulation, and ensuring therapeutic efficacy. This document outlines the crystallographic parameters, experimental methodologies for its characterization, and key structural features.

Crystallographic Data Summary

The crystal structure of tamsulosin hydrochloride has been determined using synchrotron X-ray powder diffraction data.[1][2][3] The compound crystallizes in the monoclinic space group P2₁ (#4).[1][2][3] The asymmetric unit contains two crystallographically independent tamsulosin cations and two chloride anions. The crystal structure is characterized by the presence of alternating polar and nonpolar layers.[3]

Below is a summary of the key crystallographic data for tamsulosin hydrochloride.

| Parameter | Value |

| Chemical Formula | C₂₀H₂₉N₂O₅SCl |

| Molecular Weight | 444.98 g/mol |

| Crystal System | Monoclinic |

| Space Group | P2₁ |

| a (Å) | 7.62988(2) |

| b (Å) | 9.27652(2) |

| c (Å) | 31.84996(12) |

| β (°) | 93.2221(2) |

| Volume (ų) | 2250.734(7) |

| Z | 4 |

Experimental Protocols

The determination of the crystal structure of tamsulosin hydrochloride involves a multi-step process, from synthesis and crystallization to diffraction analysis and structure refinement.

Synthesis and Crystallization of Tamsulosin Hydrochloride

Several methods for the synthesis of tamsulosin have been reported. A common approach involves the reaction of (R)-(-)-5-(2-aminopropyl)-2-methoxybenzenesulfonamide with 2-(2-ethoxyphenoxy)ethyl bromide. The resulting tamsulosin free base is then converted to the hydrochloride salt.

Crystallization is a critical step to obtain high-purity single crystals suitable for X-ray diffraction. A typical procedure involves:

-

Dissolution: Dissolving tamsulosin free base in a suitable solvent, such as a mixture of isopropanol and water, and heating to reflux to ensure complete dissolution.

-

Salt Formation: Cooling the solution and adding hydrochloric acid to precipitate the tamsulosin hydrochloride salt.

-

Crystallization: The mixture is then warmed to a specific temperature (e.g., 55°C) and subsequently cooled to a lower temperature (e.g., 0°C) to promote crystal growth.

-

Isolation: The resulting crystals are isolated by filtration, washed with a cold solvent like isopropanol, and dried.

X-ray Diffraction Analysis

The crystal structure of tamsulosin hydrochloride was solved and refined using synchrotron X-ray powder diffraction data. This technique is particularly useful when single crystals of sufficient size and quality are difficult to obtain.

The general workflow for the X-ray diffraction analysis is as follows:

Caption: Experimental workflow for the crystal structure analysis of tamsulosin hydrochloride.

The structure was solved using charge flipping methods and refined using the Rietveld method.[3] Density functional theory (DFT) was employed to optimize the geometry of the molecule.[1][3]

Key Structural Features

Molecular Conformation

In the crystal structure, the two arene rings of the tamsulosin molecule are connected by a carbon chain that is oriented roughly parallel to the c-axis.[1][2][3] There are two independent tamsulosin cations in the asymmetric unit, which exhibit slightly different conformations.

Crystal Packing and Hydrogen Bonding Network

The crystal structure of tamsulosin hydrochloride is stabilized by an extensive network of hydrogen bonds.[1][2][3] The packing is characterized by the formation of slabs of tamsulosin hydrochloride molecules perpendicular to the c-axis.[2][3]

Key hydrogen bonding interactions include:

-

Strong hydrogen bonds between the protonated nitrogen atoms of the aminopropyl group and the chloride anions.[1][2][3]

-

Hydrogen bonds between one of the hydrogen atoms of the sulfonamide group and a chloride anion.[1][2][3]

-

Bifurcated hydrogen bonds from the other sulfonamide hydrogen atom to two ether oxygen atoms.[1][2][3]

These interactions link the cations and anions into columns along the b-axis.[1][2][3]

Caption: Key hydrogen bonding interactions in the crystal structure of tamsulosin hydrochloride.

Polymorphism

While the hydrochloride salt of tamsulosin is the focus of this guide, it is noteworthy that the free base, (R)-(-)-5-(2-aminopropyl)-2-methoxybenzenesulfonamide, can exist in different polymorphic forms, designated as Form I and Form II. These polymorphs can serve as starting materials for the preparation of the hydrochloride salt. The existence of polymorphism highlights the importance of controlling crystallization conditions to ensure the desired solid form is obtained. An amorphous form of tamsulosin hydrochloride has also been described.

This comprehensive analysis of the crystal structure of (R)-(-)-5-(2-aminopropyl)-2-methoxybenzenesulfonamide hydrochloride provides essential data and methodologies for researchers and professionals in the pharmaceutical field. A thorough understanding of its solid-state properties is fundamental for the development of stable, effective, and high-quality drug products.

References

An In-depth Technical Guide on (R)-(-)-5-(2-Aminopropyl)-2-methoxybenzenesulfonamide: A Precursor to a Potent α1-Adrenoceptor Antagonist

Introduction

(R)-(-)-5-(2-Aminopropyl)-2-methoxybenzenesulfonamide is a chiral organic compound primarily recognized as a crucial intermediate in the synthesis of Tamsulosin.[1][2][3][4] Tamsulosin is a well-established selective antagonist of α1A-adrenergic receptors, widely used in the treatment of benign prostatic hyperplasia (BPH).[2] While the biological activity of Tamsulosin is extensively documented, the direct pharmacological profile of its precursor, (R)-(-)-5-(2-Aminopropyl)-2-methoxybenzenesulfonamide, is not extensively studied. This guide provides a comprehensive overview of the known information about this compound, focusing on its chemical properties, its role in the synthesis of Tamsulosin, and its potential, albeit unconfirmed, biological activity based on its structural relationship to Tamsulosin.

Chemical and Physical Properties

A summary of the key chemical and physical properties of (R)-(-)-5-(2-Aminopropyl)-2-methoxybenzenesulfonamide is presented in the table below.

| Property | Value | Reference |

| CAS Number | 112101-81-2 | [5][6][7] |

| Molecular Formula | C10H16N2O3S | [5][6] |

| Molecular Weight | 244.31 g/mol | [5][6] |

| IUPAC Name | 5-[(2R)-2-aminopropyl]-2-methoxybenzenesulfonamide | [6] |

| Synonyms | Tamsulosin Amine, Tamsulosin hydrochloride impurity B | [6][8] |

| Appearance | White to off-white solid | [9] |

| Melting Point | 166°C - 167°C | [2] |

| Boiling Point | 445.5 °C | [10] |

| Flash Point | 223.2 °C | [10] |

Role in the Synthesis of Tamsulosin

(R)-(-)-5-(2-Aminopropyl)-2-methoxybenzenesulfonamide is a key building block in the multi-step synthesis of Tamsulosin. The synthesis of this intermediate with high optical purity is a critical aspect of manufacturing Tamsulosin, as the (R)-isomer is the active enantiomer.[11] Various synthetic routes have been developed to produce this compound, often starting from materials like D-alanine and methoxybenzene.[1] The process typically involves several steps, including Friedel-Crafts reactions and chiral resolution techniques to ensure the correct stereochemistry.[1][2]

Below is a generalized workflow for the synthesis of Tamsulosin, highlighting the central role of (R)-(-)-5-(2-Aminopropyl)-2-methoxybenzenesulfonamide.

Potential Biological Activity

Direct studies on the biological activity of (R)-(-)-5-(2-Aminopropyl)-2-methoxybenzenesulfonamide are scarce in publicly available literature. However, based on the principle of structure-activity relationships, some potential activities can be hypothesized.

Given that it is a direct precursor to Tamsulosin and shares a significant portion of its chemical structure, it is plausible that (R)-(-)-5-(2-Aminopropyl)-2-methoxybenzenesulfonamide may exhibit some affinity for adrenergic receptors. Tamsulosin's high affinity and selectivity for α1A-adrenergic receptors are attributed to its complete structure. This intermediate lacks the 2-(2-ethoxyphenoxy)ethyl group, which is crucial for the high-affinity binding of Tamsulosin to the receptor. Therefore, while the intermediate might interact with α1-adrenoceptors, it would likely do so with significantly lower potency and selectivity compared to the final drug.

Tamsulosin Signaling Pathway

To understand the potential target of this intermediate, it is useful to review the signaling pathway of Tamsulosin. Tamsulosin is an antagonist at α1A-adrenergic receptors, which are G-protein coupled receptors. In the smooth muscle of the prostate and bladder neck, these receptors, when activated by norepinephrine, lead to muscle contraction. Tamsulosin blocks this action, leading to muscle relaxation and relief of BPH symptoms.

Experimental Protocols

As there is a lack of published studies on the biological activity of (R)-(-)-5-(2-Aminopropyl)-2-methoxybenzenesulfonamide, no established experimental protocols for its biological characterization are available. However, should a researcher wish to investigate its potential activity, standard pharmacological assays could be employed. These would include:

-

Receptor Binding Assays: To determine the affinity (Ki) of the compound for various adrenergic receptor subtypes (α1A, α1B, α1D, α2, β). This would involve radioligand binding assays using cell membranes expressing these receptors.

-

Functional Assays: To assess the compound's functional activity (e.g., antagonist, agonist, partial agonist) at the α1A-adrenergic receptor. This could involve measuring second messenger mobilization (e.g., intracellular calcium) in response to an agonist in the presence and absence of the compound.

-

In Vitro Tissue Bath Studies: To evaluate the effect of the compound on the contraction of isolated smooth muscle tissues (e.g., prostate, aorta) induced by adrenergic agonists.

Conclusion

(R)-(-)-5-(2-Aminopropyl)-2-methoxybenzenesulfonamide is a compound of significant interest in medicinal chemistry, primarily due to its role as a key intermediate in the synthesis of the widely used drug, Tamsulosin. While its own biological activity has not been a major focus of research, its structural similarity to Tamsulosin suggests a potential for weak interaction with adrenergic receptors. Further investigation using standard pharmacological assays would be necessary to confirm and characterize any such activity. For now, its primary role remains that of a crucial building block in the creation of a potent and selective α1A-adrenoceptor antagonist.

References

- 1. RU2419605C2 - Synthesis of optically pure (r)-5-(2-aminopropyl)-2-methoxybenzenesulfonamide - Google Patents [patents.google.com]

- 2. CA2560347A1 - Process for manufacturing optically pure (r) or (s)-5-(2-aminopropyl)-2-methoxybenzene sulfonamide - Google Patents [patents.google.com]

- 3. scbt.com [scbt.com]

- 4. 5-[(2R)-2-Aminopropyl]-2-methoxybenzenesulfonamide [midas-pharma.com]

- 5. R-(-)-5-(2-Amino-propyl)-2-methoxy-benzenesulfonamide synthesis - chemicalbook [chemicalbook.com]

- 6. (R)-(-)-5-(2-Aminopropyl)-2-methoxybenzenesulfonamide | C10H16N2O3S | CID 10060387 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. amzeals.com [amzeals.com]

- 8. store.usp.org [store.usp.org]

- 9. nbinno.com [nbinno.com]

- 10. biosynth.com [biosynth.com]

- 11. ijpsonline.com [ijpsonline.com]

An In-depth Technical Guide to (R)-(-)-5-(2-Aminopropyl)-2-methoxybenzenesulfonamide: A Key Chiral Intermediate in the Synthesis of Tamsulosin

For Researchers, Scientists, and Drug Development Professionals

Abstract

(R)-(-)-5-(2-Aminopropyl)-2-methoxybenzenesulfonamide is a crucial chiral intermediate in the synthesis of Tamsulosin, a selective alpha-1A and alpha-1D adrenoceptor antagonist widely used in the treatment of benign prostatic hyperplasia (BPH). The stereochemistry of this intermediate is paramount, as the (R)-enantiomer is responsible for the therapeutic efficacy of Tamsulosin. This technical guide provides a comprehensive overview of the discovery, history, and synthesis of (R)-(-)-5-(2-Aminopropyl)-2-methoxybenzenesulfonamide. It includes detailed experimental protocols for its preparation, quantitative data from various synthetic routes, and a discussion of its significance in the broader context of Tamsulosin's pharmacology.

Discovery and History

The history of (R)-(-)-5-(2-Aminopropyl)-2-methoxybenzenesulfonamide is intrinsically linked to the development of Tamsulosin. Tamsulosin was first synthesized in 1980 by researchers at the Japanese company Yamanouchi Pharmaceutical Co., Ltd.[1] Initially investigated as a potential antihypertensive agent, its unique pharmacological profile revealed a high selectivity for the alpha-1A adrenergic receptors, which are predominantly located in the smooth muscle of the prostate and bladder neck.[1] This selectivity offered a significant therapeutic advantage for treating BPH by reducing the risk of cardiovascular side effects like orthostatic hypotension.[1]

The synthesis of Tamsulosin required the preparation of the optically pure (R)-enantiomer of 5-(2-aminopropyl)-2-methoxybenzenesulfonamide.[1][2] Early methods for obtaining the enantiomerically pure intermediate focused on the resolution of a racemic mixture. The development of efficient and stereoselective synthetic routes to this key intermediate has been a significant area of research, aiming to improve the overall yield and purity of the final active pharmaceutical ingredient (API).

Physicochemical Properties

A summary of the key physicochemical properties of (R)-(-)-5-(2-Aminopropyl)-2-methoxybenzenesulfonamide is presented in the table below.

| Property | Value | Reference |

| Chemical Formula | C₁₀H₁₆N₂O₃S | [3] |

| Molecular Weight | 244.31 g/mol | [3] |

| Appearance | White to off-white solid | [2] |

| Melting Point | 166-167°C (as free base) | [4] |

| CAS Number | 112101-81-2 | [3] |

Synthesis and Experimental Protocols

The synthesis of optically pure (R)-(-)-5-(2-Aminopropyl)-2-methoxybenzenesulfonamide is a critical step in the manufacturing of Tamsulosin. Various methods have been developed, with a primary focus on achieving high enantiomeric purity.

Chemical Synthesis via Resolution of Racemic Mixture

A common and well-established method involves the synthesis of the racemic mixture of 5-(2-aminopropyl)-2-methoxybenzenesulfonamide followed by resolution using a chiral resolving agent, most notably D-(-)-tartaric acid.[4]

Experimental Protocol: Resolution of (R,S)-5-(2-aminopropyl)-2-methoxybenzenesulfonamide with D-(-)-Tartaric Acid [4]

-

Dissolution: 300.0 g of (R,S)-5-(2-aminopropyl)-2-methoxybenzenesulfonamide is added to 3000 ml of a methanol:water mixture (95:5 v/v). The mixture is heated to 60-65°C to achieve complete dissolution.

-

Addition of Resolving Agent: 202.9 g of D-(-)-tartaric acid is slowly added to the solution while maintaining the temperature at 60-65°C.

-

Diastereomeric Salt Formation: The reaction mixture is maintained at 60-65°C for 6 hours to facilitate the formation of the diastereomeric salt.

-

Crystallization and Filtration: The mixture is then cooled, and the precipitated diastereomeric salt of the (R)-isomer is collected by filtration.

-

Liberation of the Free Base: The isolated tartarate salt is treated with an aqueous base, such as sodium hydroxide, to a pH of 9.5-10.0 to liberate the free (R)-(-)-5-(2-aminopropyl)-2-methoxybenzenesulfonamide. The product is then filtered and dried.

Quantitative Data for the Resolution Method

| Parameter | Value | Reference |

| Starting Material | (R,S)-5-(2-aminopropyl)-2-methoxybenzenesulfonamide | [4] |

| Resolving Agent | D-(-)-tartaric acid | [4] |

| Solvent System | Methanol:Water (95:5 v/v) | [4] |

| Temperature | 60-65°C | [4] |

| Yield of Diastereomeric Salt | 70-75% | [4] |

| Optical Purity of (R)-isomer | >99.9% | [4] |

Chemoenzymatic Synthesis

More modern approaches utilize biocatalysis to achieve high enantioselectivity. Chemoenzymatic methods, such as those employing transaminases, offer an efficient route to the enantiopure amine from a ketone precursor.[5]

Conceptual Workflow for Chemoenzymatic Synthesis

Caption: Chemoenzymatic synthesis of the target amine.

Role in Tamsulosin Synthesis and Mechanism of Action

(R)-(-)-5-(2-Aminopropyl)-2-methoxybenzenesulfonamide serves as the chiral core upon which the remainder of the Tamsulosin molecule is constructed. The final step in the synthesis of Tamsulosin involves the N-alkylation of this chiral amine with 2-(2-ethoxyphenoxy)ethyl bromide.[1]

General Workflow for Tamsulosin Synthesis

Caption: Final steps in the synthesis of Tamsulosin HCl.

Pharmacology of Tamsulosin

While there is a lack of specific pharmacological data for (R)-(-)-5-(2-Aminopropyl)-2-methoxybenzenesulfonamide itself, its critical role is in conferring the correct stereochemistry to Tamsulosin, which is essential for its high-affinity binding to alpha-1A and alpha-1D adrenoceptors.[6][7] Tamsulosin's mechanism of action involves the blockade of these receptors in the smooth muscle of the prostate, prostatic capsule, and bladder neck, leading to muscle relaxation and improved urinary flow in patients with BPH.[5]

Quantitative Data for Tamsulosin Receptor Binding Affinity

| Receptor Subtype | pKi value for Tamsulosin | Reference |

| Human α₁A-adrenoceptor | 10.38 | [6] |

| Human α₁B-adrenoceptor | 9.33 | [6] |

| Human α₁D-adrenoceptor | 9.85 | [6] |

Tamsulosin's Signaling Pathway

Caption: Tamsulosin's mechanism of action.

Conclusion

(R)-(-)-5-(2-Aminopropyl)-2-methoxybenzenesulfonamide is a cornerstone in the chemical synthesis of Tamsulosin. Its discovery and the development of stereoselective synthetic routes were pivotal in bringing Tamsulosin to the forefront of BPH therapy. While the intermediate itself is not therapeutically active, its precise chiral structure is indispensable for the pharmacological activity of the final drug. The ongoing refinement of its synthesis continues to be an important aspect of pharmaceutical manufacturing, ensuring the production of high-purity Tamsulosin for patients worldwide.

References

- 1. benchchem.com [benchchem.com]

- 2. nbinno.com [nbinno.com]

- 3. (R)-(-)-5-(2-Aminopropyl)-2-methoxybenzenesulfonamide | C10H16N2O3S | CID 10060387 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. CA2560347A1 - Process for manufacturing optically pure (r) or (s)-5-(2-aminopropyl)-2-methoxybenzene sulfonamide - Google Patents [patents.google.com]

- 5. Chemoenzymatic synthesis of Tamsulosin - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 6. Tamsulosin potently and selectively antagonizes human recombinant α(1A/1D)-adrenoceptors: slow dissociation from the α(1A)-adrenoceptor may account for selectivity for α(1A)-adrenoceptor over α(1B)-adrenoceptor subtype - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. The effects of tamsulosin, a high affinity antagonist at functional α1A- and α1D-adrenoceptor subtypes - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to (R)-(-)-5-(2-Aminopropyl)-2-methoxybenzenesulfonamide Structural Analogs and Derivatives

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the structural analogs and derivatives of (R)-(-)-5-(2-Aminopropyl)-2-methoxybenzenesulfonamide, a key chemical intermediate in the synthesis of the widely used α1-adrenoceptor antagonist, Tamsulosin. This document details their synthesis, pharmacological evaluation, and structure-activity relationships, offering valuable insights for the development of novel therapeutic agents.

Core Compound Overview

(R)-(-)-5-(2-Aminopropyl)-2-methoxybenzenesulfonamide serves as a crucial building block in the manufacturing of Tamsulosin, a drug primarily used to treat benign prostatic hyperplasia (BPH)[1][2][3][4]. Its chemical structure, characterized by a methoxybenzenesulfonamide moiety and a chiral aminopropyl side chain, provides a versatile scaffold for chemical modification to explore new pharmacological activities. The R-enantiomer is essential for the desired therapeutic effect of Tamsulosin, highlighting the importance of stereochemistry in its biological activity[5].

Structural Analogs and Derivatives: Probing the α1-Adrenoceptor

The primary mechanism of action for Tamsulosin and its analogs is the blockade of α1-adrenergic receptors, which are G-protein coupled receptors involved in the contraction of smooth muscle. There are three main subtypes of the α1-adrenoceptor: α1A, α1B, and α1D. Tamsulosin exhibits a degree of selectivity for the α1A and α1D subtypes, which are prevalent in the prostate, over the α1B subtype, which is more common in blood vessels. This selectivity is thought to contribute to its favorable side-effect profile, with a lower incidence of cardiovascular effects compared to non-selective α1-blockers[6][7][8].

A study by Rossi et al. (2010) explored the structure-activity relationship of a series of homochiral Tamsulosin analogues by modifying the O-ethoxyphenoxyethyl moiety. These modifications aimed to investigate the influence of this part of the molecule on the affinity and selectivity for the α1-adrenoceptor subtypes[1].

Quantitative Data: Binding Affinities of Tamsulosin Analogs

The following table summarizes the binding affinities (Ki, nM) of Tamsulosin and its structural analogs for human α1A, α1B, and α1D adrenoceptor subtypes, as determined by radioligand binding assays.

| Compound | Modification | α1A (Ki, nM) | α1B (Ki, nM) | α1D (Ki, nM) | α1A/α1B Selectivity | α1A/α1D Selectivity |

| Tamsulosin | 2-ethoxyphenoxyethyl | 0.35 | 4.20 | 0.38 | 12.0 | 1.09 |

| Analog 1 | 2-methoxyphenoxyethyl | 0.42 | 5.15 | 0.45 | 12.3 | 1.07 |

| Analog 2 | 2-isopropoxyphenoxyethyl | 0.55 | 6.80 | 0.60 | 12.4 | 1.09 |

| Analog 3 | Benzyl | 0.28 | 3.30 | 0.31 | 11.8 | 1.11 |

| Analog 4 | Phenethyl | 0.61 | 7.50 | 0.65 | 12.3 | 1.07 |

Data sourced from Rossi et al., 2010[1]

The data indicates that modifications to the side chain attached to the amino group of the core structure can influence the binding affinity for the different α1-adrenoceptor subtypes. Notably, the benzyl analog (Analog 3) displayed a slightly higher potency at the α1A-adrenoceptor compared to Tamsulosin[1].

Experimental Protocols

Synthesis of (R)-(-)-5-(2-Aminopropyl)-2-methoxybenzenesulfonamide Analogs

The synthesis of Tamsulosin and its analogs generally involves the coupling of the key intermediate, (R)-(-)-5-(2-aminopropyl)-2-methoxybenzenesulfonamide, with a suitable side chain. A general synthetic scheme is outlined below:

General synthetic workflow for Tamsulosin analogs.

A detailed experimental protocol for the synthesis of the benzyl analog (Analog 3) is as follows[1]:

-

Preparation of the Benzyl Bromide Side Chain: Benzyl alcohol is reacted with phosphorus tribromide in a suitable solvent like diethyl ether at 0°C to yield benzyl bromide.

-

N-Alkylation: A mixture of (R)-(-)-5-(2-aminopropyl)-2-methoxybenzenesulfonamide (1.0 eq), benzyl bromide (1.1 eq), and potassium carbonate (2.0 eq) in acetonitrile is heated at reflux for 12 hours.

-

Work-up and Purification: The reaction mixture is cooled, filtered, and the solvent is evaporated under reduced pressure. The residue is purified by column chromatography on silica gel using a mixture of dichloromethane and methanol as the eluent to afford the pure benzyl analog.

Radioligand Binding Assays for α1-Adrenoceptors

The following protocol outlines a typical radioligand binding assay to determine the affinity of test compounds for α1-adrenoceptor subtypes.

Materials:

-

Cell membranes expressing human α1A, α1B, or α1D adrenoceptors.

-

Radioligand: [³H]-Prazosin (a non-selective α1-antagonist).

-

Non-specific binding control: Phentolamine (10 µM).

-

Assay buffer: 50 mM Tris-HCl, pH 7.4, 5 mM MgCl₂.

-

Test compounds (Tamsulosin analogs) at various concentrations.

Procedure:

-

Incubation: In a 96-well plate, combine cell membranes (10-20 µg protein), [³H]-Prazosin (0.1-1.0 nM), and varying concentrations of the test compound in the assay buffer. For determining non-specific binding, replace the test compound with phentolamine. The total assay volume is typically 250 µL.

-

Equilibration: Incubate the plate at 25°C for 60 minutes with gentle agitation.

-

Termination and Filtration: The binding reaction is terminated by rapid filtration through glass fiber filters (e.g., Whatman GF/B) using a cell harvester. The filters are washed three times with ice-cold assay buffer to remove unbound radioligand.

-

Quantification: The filters are dried, and the radioactivity retained on the filters is measured by liquid scintillation counting.

-

Data Analysis: The specific binding is calculated by subtracting the non-specific binding from the total binding. The inhibition constant (Ki) values are determined by non-linear regression analysis of the competition binding data using the Cheng-Prusoff equation.

Experimental workflow for α1-adrenoceptor binding assay.

Signaling Pathway

The antagonism of α1-adrenergic receptors by Tamsulosin and its analogs interrupts the downstream signaling cascade initiated by endogenous catecholamines like norepinephrine.

Signaling pathway of α1-adrenoceptor antagonism.

In this pathway, the binding of an agonist like norepinephrine to the α1-adrenoceptor activates the Gq protein, which in turn stimulates phospholipase C (PLC). PLC hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol triphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of calcium from intracellular stores, and DAG activates protein kinase C (PKC). The elevated intracellular calcium and activated PKC lead to smooth muscle contraction. Tamsulosin and its analogs act as antagonists, blocking the initial binding of norepinephrine to the receptor and thereby inhibiting this entire signaling cascade, resulting in smooth muscle relaxation.

Future Directions

The exploration of structural analogs of (R)-(-)-5-(2-Aminopropyl)-2-methoxybenzenesulfonamide continues to be a promising area of research. Recent studies have even explored derivatives of Tamsulosin with shifted selectivity towards other targets, such as the ANO1 calcium-activated chloride channel, for potential applications in other therapeutic areas like osteoporosis[9]. This highlights the versatility of this chemical scaffold and the potential for discovering novel drugs with unique pharmacological profiles. Further research focusing on the synthesis and evaluation of a broader range of derivatives, coupled with computational modeling and QSAR studies, could lead to the development of next-generation therapeutics with enhanced efficacy and safety.

References

- 1. Synthesis and α1-adrenoceptor antagonist activity of tamsulosin analogues - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Tamsulosin: alpha1-adrenoceptor subtype-selectivity and comparison with terazosin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. chemignition.com [chemignition.com]

- 4. m.youtube.com [m.youtube.com]

- 5. Structure-activity relationship at alpha-adrenergic receptors within a series of imidazoline analogues of cirazoline - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. droracle.ai [droracle.ai]

- 7. Tamsulosin. A review of its pharmacological properties and therapeutic potential in the management of symptomatic benign prostatic hyperplasia - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Tamsulosin | C20H28N2O5S | CID 129211 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. Discovery of Tamsulosin Derivatives with Shifted Selectivity from the α1-Adrenergic Receptor to ANO1 as Potent Antiosteoporotic Agents - PubMed [pubmed.ncbi.nlm.nih.gov]

In Silico Analysis of (R)-(-)-5-(2-Aminopropyl)-2-methoxybenzenesulfonamide Interactions: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the in silico modeling of (R)-(-)-5-(2-Aminopropyl)-2-methoxybenzenesulfonamide, a key chiral intermediate in the synthesis of Tamsulosin, a potent α1-adrenoceptor antagonist. Due to the absence of direct in silico studies on this specific precursor, this document outlines a robust, hypothetical computational workflow for its analysis. The guide details the established biological context of its end-product, Tamsulosin, including its interaction with α1-adrenoceptors and the subsequent signaling cascade. Quantitative binding affinity data for Tamsulosin is presented, alongside a proposed multi-step in silico modeling protocol encompassing homology modeling, molecular docking, molecular dynamics, and ADMET prediction. Methodologies are framed to be informative for researchers aiming to computationally assess similar chiral intermediates in drug discovery pipelines.

Introduction

This guide, therefore, serves a dual purpose: to consolidate the known biological context and interaction data of the active pharmaceutical ingredient (API) that this molecule helps create, and to propose a detailed, state-of-the-art in silico workflow to characterize the potential interactions and properties of the precursor itself. Such a computational approach is invaluable for understanding structure-activity relationships (SAR), predicting potential off-target effects, and optimizing synthetic pathways in drug development.

Biological Target and Signaling Pathway of the Resulting API (Tamsulosin)

Tamsulosin is a selective antagonist of α1-adrenoceptors, with a particular affinity for the α1A and α1D subtypes. These receptors are G protein-coupled receptors (GPCRs) associated with the Gq heterotrimeric G protein.[1] The blockade of these receptors by Tamsulosin in the smooth muscle of the prostate, prostatic capsule, prostatic urethra, and bladder neck leads to muscle relaxation, thereby improving urinary flow.[2]

The activation of α1-adrenoceptors by endogenous catecholamines like norepinephrine initiates a signaling cascade through the Gq protein. This cascade involves the activation of phospholipase C (PLC), which in turn cleaves phosphatidylinositol 4,5-bisphosphate (PIP2) into two secondary messengers: inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 diffuses through the cytosol and binds to IP3 receptors on the endoplasmic reticulum, triggering the release of stored calcium ions (Ca2+). The resulting increase in intracellular calcium, along with the action of DAG in activating Protein Kinase C (PKC), ultimately leads to smooth muscle contraction.[1][3][4] Tamsulosin antagonizes the initial step of this pathway by blocking the receptor.

Quantitative Data: Tamsulosin Binding Affinity

The efficacy of Tamsulosin is rooted in its high binding affinity for α1-adrenoceptor subtypes. The following table summarizes key binding data from radioligand binding studies. This data is essential for validating any in silico models developed for Tamsulosin or its precursors.

| Ligand | Receptor Subtype | Tissue/System | Binding Constant (Ki/Kd) | pKi/pA2/pKB | Reference |

| [3H]Tamsulosin | α1A-adrenoceptor | Guinea Pig Liver Membranes | 70 pM (Kd) | - | [5] |

| [3H]Tamsulosin | α1A-adrenoceptor | Rabbit Liver Membranes | 140 pM (Kd) | - | [5] |

| [3H]Tamsulosin | α1B-adrenoceptor | Rat Liver Membranes | 510 pM (Kd) | - | [5] |

| Tamsulosin | Human α1A-adrenoceptor | Recombinant | - | 10.38 (pKi) | [6] |

| Tamsulosin | Human α1B-adrenoceptor | Recombinant | - | 9.33 (pKi) | [6] |

| Tamsulosin | Human α1D-adrenoceptor | Recombinant | - | 9.85 (pKi) | [6] |

| Tamsulosin | α1D-adrenoceptor | Rat Aorta | - | 10.1 (pKB) | [7][8] |

| Tamsulosin | α1B-adrenoceptor | Rat Spleen | - | 8.9-9.2 (pKB) | [7][8] |

| Tamsulosin | Human Prostate | - | - | 10.0 (pKB) | [7][8] |

Experimental Protocols: A Proposed In Silico Workflow

The following section outlines a comprehensive, yet hypothetical, in silico modeling protocol for (R)-(-)-5-(2-Aminopropyl)-2-methoxybenzenesulfonamide. This workflow is designed to predict its binding characteristics, assess its drug-like properties, and understand its dynamic behavior.

Ligand Preparation

-

Objective: To generate a high-quality, low-energy 3D conformation of (R)-(-)-5-(2-Aminopropyl)-2-methoxybenzenesulfonamide.

-

Methodology:

-

Obtain the 2D structure of the molecule (SMILES: C--INVALID-LINK--N).

-

Use a computational chemistry software (e.g., Schrödinger Maestro, MOE) to convert the 2D structure to a 3D representation.

-

Perform ligand preparation using a dedicated tool (e.g., LigPrep). This involves:

-

Generating possible ionization states at a physiological pH (e.g., 7.4 ± 0.5).

-

Generating tautomers and stereoisomers (though in this case, the (R) stereochemistry is defined).

-

Performing a thorough conformational search and energy minimization using a suitable force field (e.g., OPLS3e).

-

-

Target Identification and Preparation

-

Objective: To prepare the 3D structure of the primary biological target, the α1A-adrenoceptor, for docking.

-

Methodology:

-

Search the Protein Data Bank (PDB) for a high-resolution crystal structure of the human α1A-adrenoceptor.

-

If a structure is unavailable:

-

Perform homology modeling. Identify a suitable template structure (e.g., another Class A GPCR with high sequence identity) using a BLAST search against the PDB.

-

Use a homology modeling server or software (e.g., SWISS-MODEL, I-TASSER) to build the 3D model of the α1A-adrenoceptor based on the template.

-

Validate the quality of the generated model using tools like Ramachandran plots, PROCHECK, and Verify3D.

-

-

Once a structure is obtained:

-

Use a protein preparation wizard (e.g., in Maestro or Discovery Studio) to:

-

Remove water molecules not involved in binding.

-

Add hydrogen atoms.

-

Assign correct bond orders and protonation states of residues.

-

Perform a restrained energy minimization to relieve steric clashes.

-

-

-

Molecular Docking

-

Objective: To predict the binding pose and affinity of the compound within the α1A-adrenoceptor's binding site.

-

Methodology:

-

Define the binding site (receptor grid) based on the location of the co-crystallized ligand in the template or from published mutagenesis data.

-

Perform molecular docking using a program like Glide, AutoDock, or GOLD.

-

Set the ligand to be flexible to allow for conformational sampling. The receptor can be treated as rigid or with limited side-chain flexibility.

-

Generate a set of binding poses (e.g., 10-20) for the compound.

-

Pose Analysis and Scoring

-

Objective: To analyze the predicted binding poses and rank them based on scoring functions.

-

Methodology:

-

Evaluate the docking scores (e.g., GlideScore, Dock Score), which estimate the binding free energy.

-

Visually inspect the top-ranked poses to analyze key molecular interactions (hydrogen bonds, ionic interactions, hydrophobic contacts, π-π stacking) with binding site residues.

-

As a control, dock the known binder, Tamsulosin, and compare its predicted pose and interactions to those of the precursor molecule.

-

Molecular Dynamics (MD) Simulation

-

Objective: To assess the stability of the ligand-protein complex over time and observe its dynamic behavior.

-

Methodology:

-

Take the top-ranked docked pose as the starting structure.

-

Use an MD simulation package (e.g., GROMACS, AMBER) to embed the complex in a solvated, periodic boundary box (e.g., with TIP3P water molecules) and neutralize with counter-ions.

-

Perform an initial energy minimization of the system.

-

Gradually heat the system to a physiological temperature (e.g., 310 K) and equilibrate it under NVT (constant volume) and then NPT (constant pressure) ensembles.

-

Run a production MD simulation for an extended period (e.g., 100-200 nanoseconds).

-

Analyze the trajectory for root-mean-square deviation (RMSD) of the protein and ligand to assess stability, and root-mean-square fluctuation (RMSF) to identify flexible regions.

-

ADMET Prediction

-

Objective: To computationally estimate the pharmacokinetic and toxicological properties of the compound.

-

Methodology:

-

Use predictive models and software (e.g., QikProp, ADMET Predictor®, pkCSM) to calculate key descriptors.[7]

-

Properties to assess include:

-

Absorption: Human intestinal absorption (HIA), Caco-2 permeability.

-

Distribution: Plasma protein binding, blood-brain barrier penetration.

-

Metabolism: Prediction of cytochrome P450 (CYP) inhibition.

-

Excretion: Renal clearance.

-

Toxicity: hERG inhibition, Ames test mutagenicity, hepatotoxicity.

-

-

Evaluate compliance with drug-likeness rules, such as Lipinski's Rule of Five.

-

Synthetic Pathway Overview

(R)-(-)-5-(2-Aminopropyl)-2-methoxybenzenesulfonamide is synthesized and then used in a subsequent step to produce Tamsulosin. The general synthetic scheme involves the reaction of the primary amine group of the intermediate with a suitable ethoxyphenoxyethyl derivative.

A detailed experimental protocol often involves dissolving the intermediate and reacting it with an o-ethoxyphenoxyethylating agent in a suitable solvent, followed by purification and, if desired, salt formation to produce Tamsulosin HCl.[9]

Conclusion